
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate is an organic compound with the molecular formula C13H20O3 It is characterized by a cyclohexene ring substituted with a formyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the cyclohexene derivative reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (3-Carboxy-2,4,4-trimethylcyclohex-2-en-1-yl) acetate.
Reduction: (3-Hydroxymethyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)-3-buten-2-one: Similar structure with a butenone group instead of a formyl group.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)cyclohex-2-enone: Contains a hydroxyl group and a butenyl group.
Uniqueness
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate is unique due to its combination of a formyl group and an acetate ester on a cyclohexene ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Propriétés
| 106199-90-0 | |
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(3-formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C12H18O3/c1-8-10(7-13)12(3,4)6-5-11(8)15-9(2)14/h7,11H,5-6H2,1-4H3 |
Clé InChI |
GEGAEDUPICZHNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1OC(=O)C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
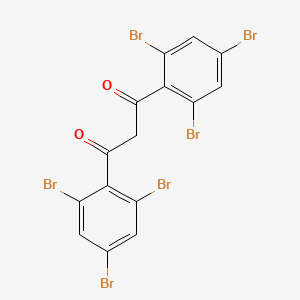
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
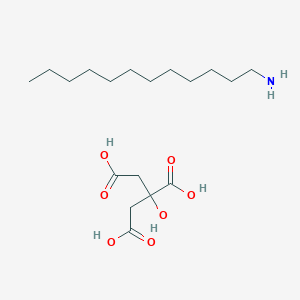

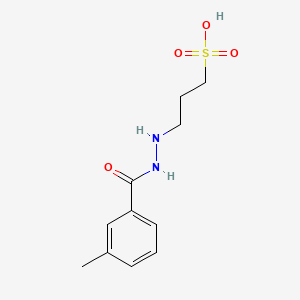
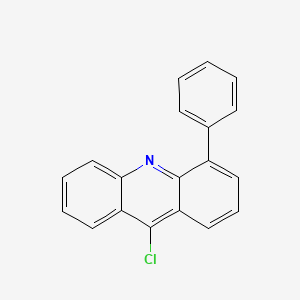
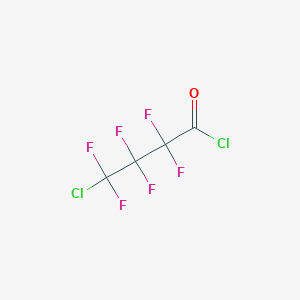
![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)

![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
